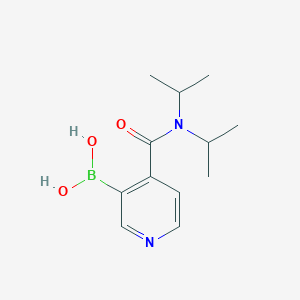

2-(5-metil-1H-1,2,4-triazol-3-il)piperidina

Descripción general

Descripción

The compound “2-(5-methyl-1H-1,2,4-triazol-3-yl)piperidine” is a derivative of 1,2,4-triazole . Triazole derivatives are known for their multidirectional biological activity and are often used in medicinal chemistry .

Synthesis Analysis

The synthesis of 1,2,4-triazole derivatives has been reported in several studies . For instance, one study reported the synthesis of nineteen novel 1,2,4-triazole derivatives, including 1,3-diphenyl-2-(1H-1,2,4-triazol-1-yl) propan-1-ones . The structures of these derivatives were confirmed by spectroscopic techniques like IR, 1H-NMR, Mass spectroscopy, and Elemental analysis .Molecular Structure Analysis

The molecular structure of 1,2,4-triazole derivatives, including “2-(5-methyl-1H-1,2,4-triazol-3-yl)piperidine”, can be confirmed using various techniques such as IR, 1H-NMR, Mass spectroscopy, and Elemental analysis . For example, one study confirmed the structures of new p-cymene Ru (II) complexes with 2-(1-methyl-1H-1,2,4-triazol-3-yl)pyridine based on the results of elemental analysis; IR and NMR spectra; and X-ray diffraction studies .Chemical Reactions Analysis

The chemical reactions involving 1,2,4-triazole derivatives have been studied extensively . For instance, one study reported the synthesis of new p-cymene Ru (II) complexes with 2-(1-methyl-1H-1,2,4-triazol-3-yl)pyridine .Aplicaciones Científicas De Investigación

Catálisis

Los compuestos con motivos de triazol se han utilizado en catálisis debido a su capacidad de estabilizar ciertos iones metálicos. Esto puede mejorar los efectos catalíticos en diversas reacciones químicas .

Inhibición enzimática

Los derivados de triazol han demostrado potencial como inhibidores enzimáticos, lo que podría ser útil en el diseño de fármacos para el tratamiento de diversas enfermedades .

Fotoquímica

El anillo de triazol puede desempeñar un papel en las aplicaciones fotoquímicas debido a sus propiedades electrónicas, lo que podría ser útil en el desarrollo de materiales sensibles a la luz .

Lógica molecular

Los compuestos que contienen triazol se han utilizado en lógica molecular debido a su capacidad de formar estructuras complejas con propiedades electrónicas únicas .

Ciencia de materiales

En la ciencia de materiales, los derivados de triazol pueden contribuir a la creación de polímeros, dendrímeros y geles con características específicas .

Propiedades anticancerígenas

Algunos compuestos de triazol se han estudiado por sus propiedades anticancerígenas, lo que indica un posible uso en el tratamiento del cáncer .

Mecanismo De Acción

Target of Action

Compounds with similar structures, such as 1,2,4-triazole derivatives, have been studied for various purposes, including generating d and f metal coordination complexes and supramolecular self-assemblies .

Mode of Action

It’s worth noting that similar compounds, such as 1,2,4-triazole derivatives, have been used in the synthesis of heterocyclic compounds to inhibit certain biochemical pathways .

Biochemical Pathways

Related compounds, such as 1,2,4-triazole derivatives, have been associated with various pharmacological and industrial applications .

Result of Action

Compounds with similar structures have been associated with various biological activities, such as antimicrobial, anti-inflammatory, antihypertensive, antipyretic, antioxidant, analgesic, antidepressant, anticancer, and antidiabetic activities .

Action Environment

It’s worth noting that the synthesis of similar compounds has been reported to be environmentally benign .

Safety and Hazards

The safety and hazards associated with 1,2,4-triazole derivatives depend on their specific structure and use. For instance, one study evaluated the safety of novel 1,2,4-triazole derivatives on MRC-5 as a normal cell line and found that most of the synthesized compounds have proper selectivity against normal and cytotoxic cancerous cell lines .

Direcciones Futuras

The future directions in the research of 1,2,4-triazole derivatives include the discovery and development of more effective and potent agents for various applications. Given the multidirectional biological activity of 1,2,4-triazole derivatives, they are considered important active pharmaceutical scaffolds . Therefore, further investigations on this scaffold to harness its optimum potential can help in dealing with the escalating problems of microbial resistance .

Análisis Bioquímico

Biochemical Properties

2-(5-methyl-1H-1,2,4-triazol-3-yl)piperidine plays a crucial role in biochemical reactions by interacting with specific enzymes, proteins, and other biomolecules. It has been observed to interact with enzymes such as serine/threonine-protein kinases, which are involved in regulating various cellular processes . The nature of these interactions often involves binding to the active sites of these enzymes, thereby modulating their activity. Additionally, 2-(5-methyl-1H-1,2,4-triazol-3-yl)piperidine may also interact with other proteins and receptors, influencing signal transduction pathways and cellular responses.

Cellular Effects

The effects of 2-(5-methyl-1H-1,2,4-triazol-3-yl)piperidine on various types of cells and cellular processes are profound. This compound has been shown to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For instance, it can affect the AKT signaling pathway, which is crucial for cell survival and proliferation. By altering the activity of key enzymes and proteins within this pathway, 2-(5-methyl-1H-1,2,4-triazol-3-yl)piperidine can impact processes such as apoptosis, cell cycle progression, and metabolic regulation.

Molecular Mechanism

At the molecular level, 2-(5-methyl-1H-1,2,4-triazol-3-yl)piperidine exerts its effects through specific binding interactions with biomolecules. It can act as an inhibitor or activator of enzymes, depending on the context of the interaction . For example, it may bind to the active site of an enzyme, preventing substrate access and thereby inhibiting the enzyme’s activity. Alternatively, it could induce conformational changes in a protein, enhancing its activity. These interactions can lead to changes in gene expression, further influencing cellular function and behavior.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-(5-methyl-1H-1,2,4-triazol-3-yl)piperidine can change over time. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under specific conditions Long-term exposure to 2-(5-methyl-1H-1,2,4-triazol-3-yl)piperidine has been observed to cause sustained changes in cellular function, including alterations in gene expression and metabolic activity

Dosage Effects in Animal Models

The effects of 2-(5-methyl-1H-1,2,4-triazol-3-yl)piperidine vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhancing cellular function and promoting survival . At higher doses, it can cause toxic or adverse effects, including cellular damage and apoptosis. These threshold effects are important for determining the safe and effective dosage range for potential therapeutic applications.

Metabolic Pathways

2-(5-methyl-1H-1,2,4-triazol-3-yl)piperidine is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels . It may influence the activity of key metabolic enzymes, altering the flow of metabolites through specific pathways. This can lead to changes in the overall metabolic profile of cells, affecting processes such as energy production, biosynthesis, and detoxification.

Transport and Distribution

The transport and distribution of 2-(5-methyl-1H-1,2,4-triazol-3-yl)piperidine within cells and tissues are mediated by specific transporters and binding proteins . These interactions determine the localization and accumulation of the compound, influencing its activity and function. For example, binding to transport proteins can facilitate the uptake of 2-(5-methyl-1H-1,2,4-triazol-3-yl)piperidine into cells, while interactions with intracellular proteins can affect its distribution within different cellular compartments.

Subcellular Localization

The subcellular localization of 2-(5-methyl-1H-1,2,4-triazol-3-yl)piperidine is critical for its activity and function. This compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications For instance, it could be localized to the nucleus, where it can influence gene expression, or to the mitochondria, where it can affect energy metabolism

Propiedades

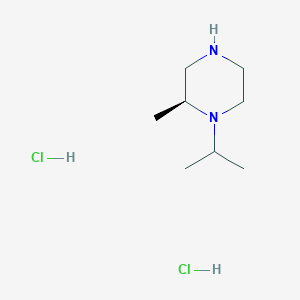

IUPAC Name |

2-(5-methyl-1H-1,2,4-triazol-3-yl)piperidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14N4/c1-6-10-8(12-11-6)7-4-2-3-5-9-7/h7,9H,2-5H2,1H3,(H,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UBKCTLGZRHZIND-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=NN1)C2CCCCN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

166.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Benzyl 2,6-diazabicyclo[3.2.1]octane-6-carboxylate](/img/structure/B1398832.png)

![Methyl 3-formylimidazo[1,5-a]pyridine-1-carboxylate](/img/structure/B1398835.png)